2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring thiazole, piperazine, and pyridine moieties. This compound's unique structure makes it of interest in various scientific domains, including medicinal chemistry and pharmaceuticals.
Synthetic routes and reaction conditions:
Thiol Addition Reaction:
Initial reaction: Benzo[d]thiazole-2-thiol reacts with 2-bromoacetophenone to form 2-(benzo[d]thiazol-2-ylthio)acetophenone.
Reaction conditions: Typically involves solvent systems like ethanol under reflux conditions for several hours.
Nucleophilic Substitution Reaction:
The intermediate product (2-(benzo[d]thiazol-2-ylthio)acetophenone) undergoes nucleophilic substitution with 4-(pyridin-2-yl)piperazine.
Reaction conditions: Generally carried out in polar aprotic solvents like DMF at elevated temperatures.
Industrial production methods:
Large-scale production often involves similar synthetic routes but optimized for yield and purity. Automated reactors and continuous flow chemistry techniques can enhance scalability and efficiency.
Types of reactions it undergoes:
Oxidation:
This compound can undergo oxidation, particularly at the thioether linkage, forming sulfoxides or sulfones.
Common reagents: m-CPBA (meta-Chloroperoxybenzoic acid), H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction:
Reduction reactions typically involve the carbonyl functional group, resulting in the formation of corresponding alcohol.
Common reagents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).
Substitution:
The piperazine and pyridine moieties can participate in nucleophilic or electrophilic substitution reactions.
Common reagents: Alkyl halides, acyl chlorides under mild conditions to form various derivatives.
Chemistry:
Its unique structure is studied for binding affinities and interaction with various receptors and enzymes.
Biology:
Investigated for potential biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine:
Industry:
Utilized in the synthesis of advanced materials and specialized ligands for catalysis in chemical processes.
Mechanism of Action
The compound exhibits activity through several molecular targets:
Interaction with specific enzymes or receptors, modifying their activities.
Involvement in pathways related to cell signaling and regulatory processes.
The thiazole moiety often plays a critical role in binding to metal ions and enzymes, modulating their functions.
Comparison with Similar Compounds
2-(2-Benzothiazolylthio)ethylamine
2-(2-Benzothiazolylthio)acetic acid
1-(4-Benzothiazol-2-yl)-4-(4-methylpiperazin-1-yl)butane
Uniqueness:
The combination of benzo[d]thiazole, piperazine, and pyridine moieties within the 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone structure confers unique properties such as enhanced binding affinities and specific interactions with biological targets, distinguishing it from other related compounds.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c23-17(13-24-18-20-14-5-1-2-6-15(14)25-18)22-11-9-21(10-12-22)16-7-3-4-8-19-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKNZSCHZMQTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.